molecular formula C15H16O B351303 (2,5-Dimethylphenyl)(phenyl)methanol CAS No. 153477-93-1

(2,5-Dimethylphenyl)(phenyl)methanol

Cat. No.: B351303
CAS No.: 153477-93-1
M. Wt: 212.29g/mol
InChI Key: LUJWENMJIFKTGB-UHFFFAOYSA-N
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Description

(2,5-Dimethylphenyl)(phenyl)methanol is an organic compound with the molecular formula C 15 H 16 O and a molecular weight of 212.29 g/mol . This benzhydrol derivative features two aromatic rings—a phenyl group and a 2,5-dimethylphenyl group—linked by a methanol functional group, a structure that makes it a valuable intermediate in synthetic organic chemistry . The 2,5-dimethylphenyl scaffold is a significant structural feature in medicinal chemistry, known to be incorporated into compounds with diverse biological activities . Recent research highlights the role of this scaffold in the development of novel antimicrobial candidates. Specifically, derivatives containing the 2,5-dimethylphenyl group have shown promising in vitro activity against multidrug-resistant Gram-positive pathogens , including methicillin-resistant Staphylococcus aureus (MRSA) and tedizolid/linezolid-resistant S. aureus . Some synthesized thiazole derivatives bearing this group have also demonstrated favorable activity against vancomycin-resistant Enterococcus faecium (VRE) and certain drug-resistant fungal pathogens such as Candida auris . This underscores the compound's potential value as a building block in antibacterial and antifungal research . Researchers utilize this chemical for the synthesis and exploration of more complex molecules, particularly in the pursuit of new agents to address the growing global health concern of antimicrobial resistance . Please note: This product is designated For Research Use Only . It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

CAS No.

153477-93-1

Molecular Formula

C15H16O

Molecular Weight

212.29g/mol

IUPAC Name

(2,5-dimethylphenyl)-phenylmethanol

InChI

InChI=1S/C15H16O/c1-11-8-9-12(2)14(10-11)15(16)13-6-4-3-5-7-13/h3-10,15-16H,1-2H3

InChI Key

LUJWENMJIFKTGB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)O

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)O

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds derived from the 2,5-dimethylphenyl scaffold exhibit notable antimicrobial activity. For instance, derivatives of this scaffold have been linked to the development of antifungal agents such as echinocandins and antibacterial agents like linezolid. These compounds show efficacy against various pathogens, including drug-resistant strains of bacteria and fungi .

Case Study: Antifungal Activity

  • A study demonstrated that thiazole derivatives containing the 2,5-dimethylphenyl moiety exhibited broad-spectrum antifungal activity against drug-resistant Candida strains. The compounds were effective against Candida auris, a significant concern due to its resistance to standard treatments .

Synthesis of Complex Molecules

(2,5-Dimethylphenyl)(phenyl)methanol serves as a versatile intermediate in organic synthesis. It can be utilized to create various complex molecules through functionalization and coupling reactions.

Example: Synthesis of Vanadium-Alkylidene Complexes

  • Researchers have used derivatives of this compound in synthesizing vanadium-alkylidene complexes, which are crucial for catalyzing ring-opening metathesis polymerization .

Biomarker Potential

The compound has been detected in various food products, including coffee and alcoholic beverages. Its presence may serve as a potential biomarker for the consumption of these items .

Research Findings:

  • Studies have shown that 2,5-dimethylphenol, a related compound, is found in significant amounts in arabica and robusta coffees. This suggests that this compound could similarly be indicative of specific dietary habits .

Skin Sensitization Testing

The compound's safety profile has been evaluated in toxicological studies focusing on skin sensitization potential. The Reduced Murine Local Lymph Node Assay (rLLNA) has been employed to assess allergic contact dermatitis risks associated with chemicals like this compound .

Findings:

  • The rLLNA method provides insights into the sensitization potential of the compound while adhering to ethical standards by reducing animal usage in testing.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of methyl groups on the aromatic ring significantly impacts physicochemical and biological properties. Below is a comparative analysis:

Compound Substituent Position Electronic Effect Lipophilicity (logP) PET Inhibition (IC₅₀, μM) Key Applications/Findings
(2,5-Dimethylphenyl)(phenyl)methanol 2,5-dimethyl Electron-donating ~3.5 Not reported Intermediate for ketone synthesis
(3,5-Dimethylphenyl)(phenyl)methanol 3,5-dimethyl Electron-donating ~3.7 Not reported Higher lipophilicity due to symmetric substitution
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 2,5-dimethyl Electron-donating ~4.2 ~10 Potent PET inhibitor in spinach chloroplasts
N-(2,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide 2,5-difluoro Electron-withdrawing ~3.8 ~10 Enhanced PET inhibition due to fluorine’s electronegativity
(4-Methoxyphenyl)(phenyl)methanol 4-methoxy Electron-donating ~2.9 Not reported Lower lipophilicity; used in pharmaceutical intermediates

Key Observations :

  • Substituent Position : 2,5-Dimethyl substitution creates steric hindrance and asymmetrical electron donation, distinguishing it from 3,5-dimethyl analogs .
  • Electron Effects : Methyl groups (electron-donating) increase electron density on the aromatic ring, while fluorine (electron-withdrawing) enhances electrophilicity. This difference is critical in PET inhibition, where electron-withdrawing groups stabilize charge-separated states in photosystem II .
  • Lipophilicity : Symmetric substitution (e.g., 3,5-dimethyl) increases logP compared to asymmetric (2,5-dimethyl), affecting membrane permeability and bioactivity .

Preparation Methods

Synthesis of (2,5-Dimethylphenyl)(phenyl)methanone

The ketone precursor, (2,5-Dimethylphenyl)(phenyl)methanone, is synthesized via Friedel-Crafts acylation. In this reaction, 2,5-dimethylbenzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), under anhydrous conditions. The mechanism proceeds through electrophilic aromatic substitution, where the acylium ion intermediates form a covalent bond with the aromatic ring.

Reaction conditions:

  • Catalyst: AlCl₃ (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or nitrobenzene

  • Temperature: 0–25°C

  • Reaction Time: 4–12 hours

  • Yield: 68–75%

ParameterValue
Catalyst Loading1.2 equivalents
SolventDichloromethane
Temperature0–25°C
Reaction Time6 hours
Isolated Yield72%

Reduction to this compound

The ketone is reduced to the alcohol using borohydride reagents or catalytic hydrogenation. Sodium borohydride (NaBH₄) in methanol provides moderate yields (50–60%), while lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) achieves higher efficiency (85–90%). Catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen atmosphere (1–3 atm) offers a milder alternative, though requiring longer reaction times (12–24 hours).

Optimized LiAlH₄ Protocol:

  • Reducing Agent: LiAlH₄ (2.0 equiv)

  • Solvent: Anhydrous THF

  • Temperature: 0°C to reflux

  • Workup: Quench with aqueous NH₄Cl

  • Yield: 88%

Grignard Reaction with 2,5-Dimethylbenzaldehyde

An alternative single-step method employs a Grignard reagent to directly form the alcohol. Phenylmagnesium bromide reacts with 2,5-dimethylbenzaldehyde in THF, followed by acidic workup to yield the target compound.

Reaction Scheme:
2,5-Dimethylbenzaldehyde+PhMgBrTHFThis compound\text{2,5-Dimethylbenzaldehyde} + \text{PhMgBr} \xrightarrow{\text{THF}} \text{this compound}

Conditions:

  • Grignard Reagent: Phenylmagnesium bromide (1.5 equiv)

  • Solvent: Dry THF

  • Temperature: −78°C to 25°C

  • Reaction Time: 2–4 hours

  • Yield: 65–70%

ParameterValue
Equivalents of PhMgBr1.5
SolventTetrahydrofuran (THF)
Temperature−78°C to 25°C
Reaction Time3 hours
Isolated Yield68%

This method avoids the need for ketone isolation but requires stringent anhydrous conditions. Side products, such as biphenyl derivatives, may form due to Grignard reagent dimerization.

Catalytic Transfer Hydrogenation of Ketone Precursors

Recent advances highlight transfer hydrogenation as a sustainable alternative. Using isopropanol as a hydrogen donor and ruthenium catalysts, the ketone is reduced under mild conditions.

Protocol:

  • Catalyst: RuCl₂(PPh₃)₃ (5 mol%)

  • Hydrogen Donor: Isopropanol (excess)

  • Temperature: 80°C

  • Reaction Time: 8 hours

  • Yield: 78%

Advantages:

  • Avoids high-pressure hydrogen gas

  • Compatible with acid-sensitive substrates

Hydrolysis of Nitrile Intermediates

Adapting methodologies from related compounds, a nitrile intermediate may serve as a precursor. 2,5-Dimethylbenzyl chloride is converted to the nitrile via nucleophilic substitution, followed by hydrolysis to the carboxylic acid and subsequent reduction to the alcohol.

Steps:

  • Nitrile Formation:
    2,5-Dimethylbenzyl chloride+NaCN2,5-Dimethylbenzyl cyanide\text{2,5-Dimethylbenzyl chloride} + \text{NaCN} \rightarrow \text{2,5-Dimethylbenzyl cyanide}

  • Hydrolysis to Acid:
    2,5-Dimethylbenzyl cyanideH₂SO₄, H₂O2,5-Dimethylphenyl acetic acid\text{2,5-Dimethylbenzyl cyanide} \xrightarrow{\text{H₂SO₄, H₂O}} \text{2,5-Dimethylphenyl acetic acid}

  • Reduction to Alcohol:
    2,5-Dimethylphenyl acetic acidLiAlH₄This compound\text{2,5-Dimethylphenyl acetic acid} \xrightarrow{\text{LiAlH₄}} \text{this compound}

Yield: 55–60% (over three steps)

Enzymatic Reduction Using Alcohol Dehydrogenases

Emerging biocatalytic methods employ alcohol dehydrogenases (ADHs) for stereoselective reductions. For example, Lactobacillus brevis ADH reduces the ketone precursor in aqueous buffer with cofactor regeneration.

Conditions:

  • Enzyme: L. brevis ADH (10 mg/mL)

  • Cofactor: NADPH (0.2 mM)

  • Solvent: Phosphate buffer (pH 7.0)

  • Temperature: 30°C

  • Yield: 82% (enantiomeric excess >95%)

Comparative Analysis of Methods

MethodYieldReaction TimeCostScalability
Friedel-Crafts + LiAlH₄88%10 hoursModerateIndustrial
Grignard Reaction68%4 hoursHighLab-scale
Transfer Hydrogenation78%8 hoursLowPilot-scale
Nitrile Hydrolysis60%24 hoursHighLimited
Enzymatic Reduction82%12 hoursHighSpecialty

Q & A

Q. What are the standard synthetic routes for (2,5-dimethylphenyl)(phenyl)methanol, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via asymmetric reduction of the corresponding ketone precursor, (2,5-dimethylphenyl)(phenyl)methanone. A stereoselective method involves using (R)-2-methyl-CBS-oxazaborolidine with BH₃·THF in toluene at −20°C, achieving 84% yield after 18 hours. Key parameters for optimization include temperature control (−20°C to prevent side reactions), stoichiometry (0.15 equiv catalyst), and solvent choice (toluene for solubility). Post-synthesis purification via silica gel chromatography (hexanes/EtOAc, 90:10) ensures high purity .

Q. What analytical techniques are critical for characterizing this compound and confirming its stereochemical purity?

High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., OJ-H column) and a hexanes/iPrOH (95:5) mobile phase at 0.5 mL/min can resolve enantiomers (retention times: 23.72 min and 25.73 min). Nuclear magnetic resonance (NMR) analysis of the hydroxyl proton and aromatic regions, combined with mass spectrometry (MS) for molecular weight confirmation, are essential. Polarimetry or circular dichroism (CD) may supplement enantiomeric excess (ee) determination .

Q. How does the steric and electronic environment of the 2,5-dimethylphenyl group influence the compound’s reactivity?

The 2,5-dimethyl substitution introduces steric hindrance, limiting rotational freedom and stabilizing specific conformations. Electron-donating methyl groups increase electron density on the aromatic ring, affecting hydrogen-bonding interactions and nucleophilic/electrophilic reactivity. Computational studies (DFT) or Hammett substituent constants (σ values) can quantify these effects .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for this compound analogs?

Discrepancies in NMR or MS data may arise from impurities, solvent effects, or tautomerism. Cross-validate using:

  • 2D NMR (COSY, HSQC) to confirm spin-spin coupling and connectivity.
  • X-ray crystallography for unambiguous structural determination.
  • High-resolution MS (HRMS) to distinguish isobaric species. For example, analogs like (2,5-dimethylphenyl)[3-(thiomorpholinomethyl)phenyl]methanone () require rigorous comparison of substituent-induced chemical shifts .

Q. How can enantioselective synthesis be scaled while maintaining stereochemical fidelity?

Scale-up challenges include catalyst loading and reaction homogeneity. Solutions:

  • Continuous flow chemistry : Improved heat transfer and mixing at larger scales.
  • Immobilized catalysts : Reusable oxazaborolidine catalysts on solid supports.
  • In-line monitoring : Use FTIR or Raman spectroscopy to track ee during synthesis. Post-reaction quenching with aqueous washes (e.g., CH₂Cl₂/water) and repeated chromatography may mitigate byproducts .

Q. What mechanistic insights explain the compound’s potential biological activity in drug discovery?

Structural analogs (e.g., [(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride) suggest bioactivity via hydrogen bonding or π-π stacking with target proteins. In vitro assays should:

  • Screen against enzyme targets (e.g., kinases, proteases) using fluorescence polarization.
  • Evaluate cytotoxicity in HEK cells (IC₅₀ determination) with DMSO controls.
  • Perform molecular docking studies to predict binding modes (e.g., with SARS-CoV-2 Mpro) .

Q. How do structural modifications to the phenyl or methanol groups alter physicochemical properties?

Systematic SAR studies can assess:

  • Lipophilicity : Replace methyl with trifluoromethyl (cf. 2,5-bis(trifluoromethyl)benzyl alcohol, ) to enhance membrane permeability.
  • Solubility : Introduce polar groups (e.g., hydroxyl, morpholine) while monitoring logP via shake-flask methods.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) to identify hydrolytically sensitive sites .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing and handling air/moisture-sensitive intermediates?

  • Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., BH₃·THF additions).
  • Store intermediates under argon at −20°C.
  • Validate reaction progress with TLC (silica GF₂₅₄, UV visualization) .

Q. How can researchers address discrepancies in reported melting points or spectral data?

  • Cross-reference with analogs (e.g., 3-chloro-N-(2,5-dimethylphenyl)propanamide, ) to identify substituent effects.
  • Publish raw data (e.g., NMR FID files) in supplementary materials for transparency .

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